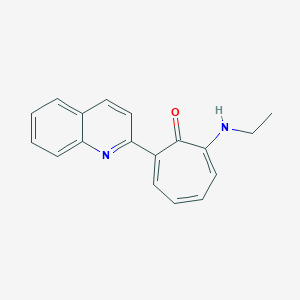![molecular formula C22H30N2O3S B288098 4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. In
Mécanisme D'action
4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. By blocking BTK, this compound induces apoptosis (programmed cell death) and inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, this compound has been shown to modulate the immune system, potentially enhancing the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its potent anti-tumor activity, which makes it an attractive candidate for further development as a cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several potential future directions for research on 4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is the development of combination therapies that include this compound, as it has shown synergistic effects when used in combination with other drugs. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, further preclinical studies are needed to fully understand the mechanism of action of this compound and its potential role in the treatment of cancer.
Méthodes De Synthèse
4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate with 4-bromo-2-nitrophenol, followed by reduction and sulfonation to yield the final product.
Applications De Recherche Scientifique
4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown potent anti-tumor activity both as a single agent and in combination with other drugs. In addition, this compound has been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.
Propriétés
Formule moléculaire |
C22H30N2O3S |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-17-8-6-7-9-19(17)23-12-14-24(15-13-23)28(25,26)21-16-18(22(2,3)4)10-11-20(21)27-5/h6-11,16H,12-15H2,1-5H3 |
Clé InChI |
JFXZKSRLRVTQAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)